7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.: 1369510-57-5
Cat. No.: VC2957253
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369510-57-5 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 7-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-8-3-1-2-6-4-5-7(9(6)8)10(12)13/h1-3,7,11H,4-5H2,(H,12,13) |
| Standard InChI Key | QBQLBBVEKRXFGH-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1C(=O)O)C(=CC=C2)O |
| Canonical SMILES | C1CC2=C(C1C(=O)O)C(=CC=C2)O |
Introduction
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS number 1369510-57-5. It is a derivative of indene, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 1-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Suppliers and Availability
7-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is available from several suppliers globally, including Jiangsu Aikang Biomedical Research and Development Co., Ltd. in China, and other companies like CymitQuimica and BLDPharm, which offer it in various quantities .
| Supplier | Country | Quantity Options |
|---|---|---|
| Jiangsu Aikang Biomedical Research and Development Co., Ltd. | China | Various quantities |
| CymitQuimica | - | 50 mg, 500 mg |
| BLDPharm | China, US, India, Germany | Various quantities |
Safety and Handling
The compound is classified with hazard statements H315, H319, and H335, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation. Proper safety precautions should be taken when handling this compound, including wearing protective clothing and eyewear.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume